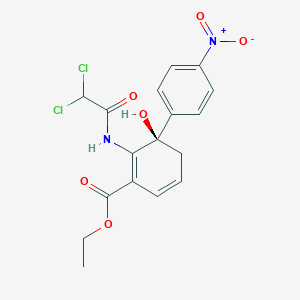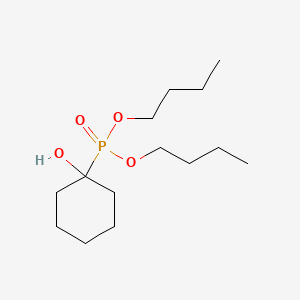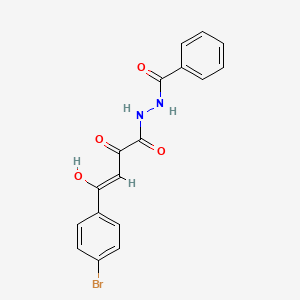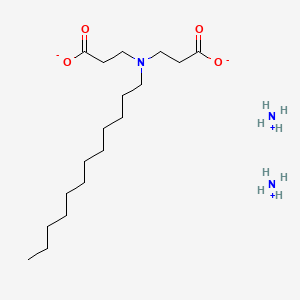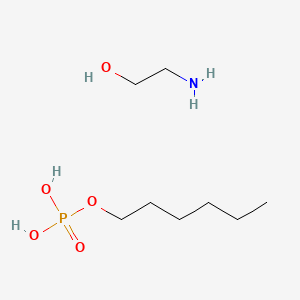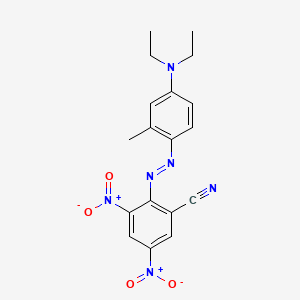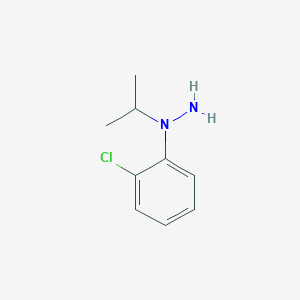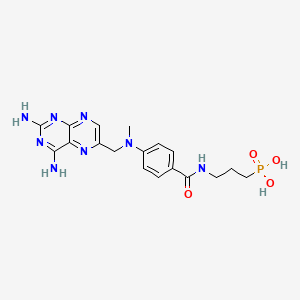
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a deoxy group, a methylpteroyl moiety, and an aminopropanephosphonic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Pteroyl Moiety: This step involves the synthesis of the pteroyl group through a series of reactions, including nitration, reduction, and methylation.
Attachment of the Aminopropanephosphonic Acid Group: This step involves the coupling of the pteroyl moiety with aminopropanephosphonic acid under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminobutanephosphonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
113811-50-0 |
|---|---|
分子式 |
C18H23N8O4P |
分子量 |
446.4 g/mol |
IUPAC 名称 |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propylphosphonic acid |
InChI |
InChI=1S/C18H23N8O4P/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H2,28,29,30)(H4,19,20,22,24,25) |
InChI 键 |
QOVRSVLFAARMJU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


